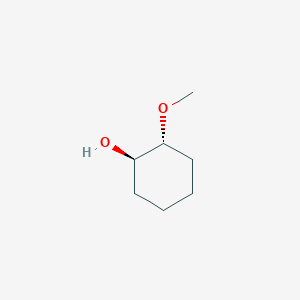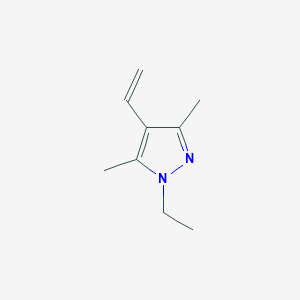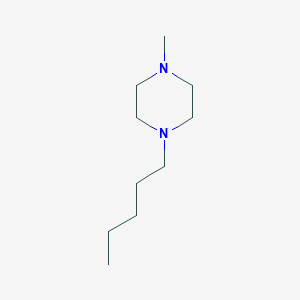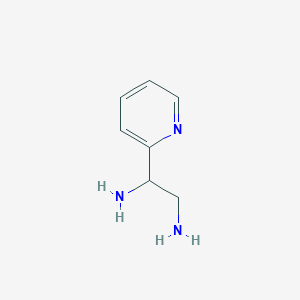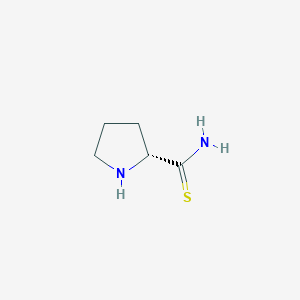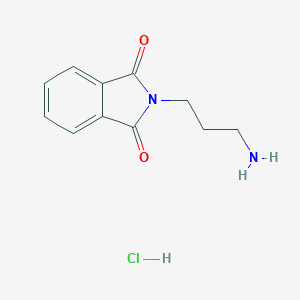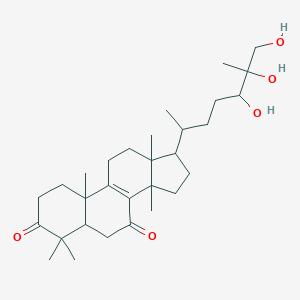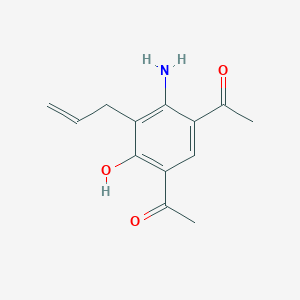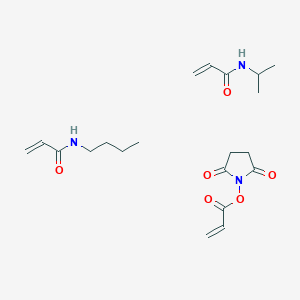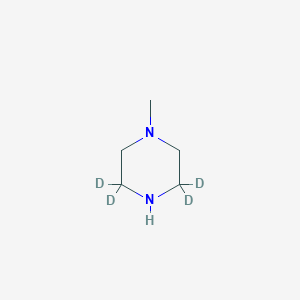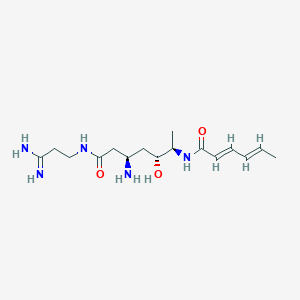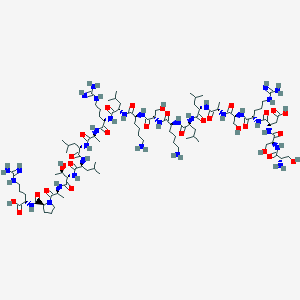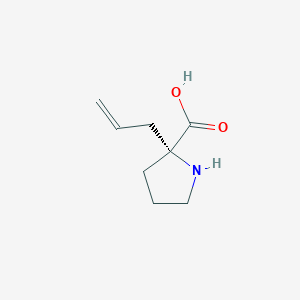
(R)-2-Allylpyrrolidine-2-carboxylic acid
Overview
Description
®-2-Allylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acids It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and an allyl group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Allylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For example, the compound can be synthesized via the alkylation of a chiral pyrrolidine derivative with an allyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of the allyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of ®-2-Allylpyrrolidine-2-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-2-Allylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, where the double bond can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Substitution: Palladium-catalyzed reactions for allylic substitution.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Allylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The allyl group and the pyrrolidine ring play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity.
Comparison with Similar Compounds
(S)-2-Allylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
Proline: A structurally similar amino acid with a pyrrolidine ring but without the allyl group.
Allylglycine: An amino acid with an allyl group but lacking the pyrrolidine ring.
Uniqueness: ®-2-Allylpyrrolidine-2-carboxylic acid is unique due to the presence of both the allyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.
Properties
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBBRKMXTLLAOB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315981 | |
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121772-98-3 | |
| Record name | (R)-2-Allylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121772-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


